Fmoc-L-2-Pyridylalanine
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Overview
Description
Fmoc-L-2-Pyridylalanine is a derivative of the amino acid alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyridyl group. It plays a crucial role in the development of new drugs and the study of protein structure and function .
Mechanism of Action
Target of Action
Fmoc-L-2-Pyridylalanine, also known as Fmoc-2-Pal-OH, is primarily used in peptide synthesis and proteomics research . It is an alanine derivative , which suggests that it may interact with proteins or enzymes that recognize or process alanine residues.
Mode of Action
As an alanine derivative , it may be incorporated into peptides during synthesis, potentially altering the properties of the resulting peptide. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis, which can be removed under basic conditions to reveal the free amine group of the amino acid residue.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-2-Pyridylalanine typically involves a multi-step reaction process. One common method starts with the precursor Fmoc-serine methyl ester. The steps include:
Protection of the amino group: The amino group of serine is protected using the Fmoc group.
Formation of the pyridyl group: The protected serine is then reacted with 2-bromopyridine to introduce the pyridyl group.
Deprotection and purification: The final product is obtained by deprotecting the intermediate and purifying the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-2-Pyridylalanine undergoes various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the pyridyl group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve bases like piperidine for Fmoc deprotection.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridyl group can lead to the formation of pyridine N-oxide derivatives .
Scientific Research Applications
Fmoc-L-2-Pyridylalanine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Fmoc-L-3-Pyridylalanine: Similar to Fmoc-L-2-Pyridylalanine but with the pyridyl group at the 3-position.
Fmoc-L-4-Pyridylalanine: Has the pyridyl group at the 4-position.
Fmoc-D-2-Pyridylalanine: The D-enantiomer of this compound.
Uniqueness: this compound is unique due to the specific positioning of the pyridyl group, which can influence the reactivity and interactions of the compound. This positioning allows for distinct hydrogen bonding patterns and π-π interactions, making it a valuable tool in peptide synthesis and drug development .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIVJCDZOMUITR-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CC=N4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185379-40-2 |
Source
|
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185379-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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